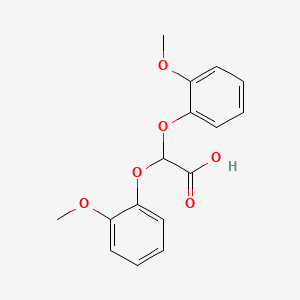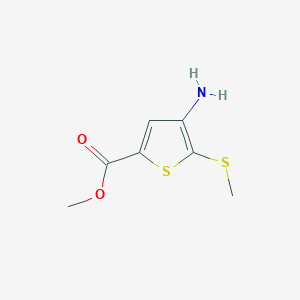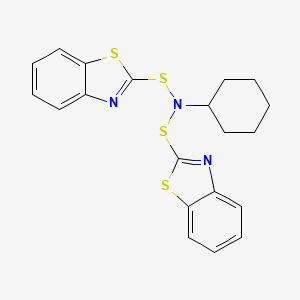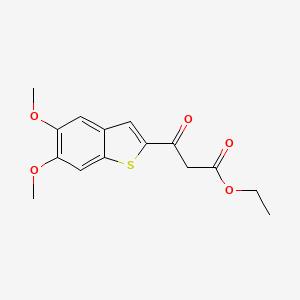![molecular formula C26H34O4 B13824713 Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester CAS No. 38444-29-0](/img/structure/B13824713.png)
Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester: is an organic compound with the molecular formula C26H34O4. This compound is a derivative of benzoic acid, where the carboxyl group is esterified with a heptylphenyl group and an oxohexyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method is the reaction of 4-heptylphenol with 4-[(1-oxohexyl)oxy]benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various functionalized materials.
Biology: In biological research, derivatives of benzoic acid are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and coatings. Its unique chemical structure imparts desirable properties to the final products, such as enhanced durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester is not extensively studied. like other benzoic acid derivatives, it may exert its effects through interactions with cellular membranes and proteins. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, 4-[(6-amino-1-oxohexyl)oxy]-, ethyl ester
- Benzoic acid, 4-[(1-oxo-2-propen-1-yl)oxy]-, 1,1′-(2-fluoro-1,4-phenylene) ester
- Benzoic acid, 4-[(4-hexyloxy)benzoyl]oxy]-, 1,1’-[1,1’-binaphthalene]-2,2’-diyl ester
Comparison: Compared to its similar compounds, Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in various fields, including material science and industrial chemistry .
Eigenschaften
CAS-Nummer |
38444-29-0 |
|---|---|
Molekularformel |
C26H34O4 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
(4-heptylphenyl) 4-hexanoyloxybenzoate |
InChI |
InChI=1S/C26H34O4/c1-3-5-7-8-10-11-21-13-17-24(18-14-21)30-26(28)22-15-19-23(20-16-22)29-25(27)12-9-6-4-2/h13-20H,3-12H2,1-2H3 |
InChI-Schlüssel |
ZFRGBMGYFWSSJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


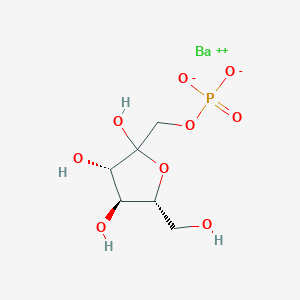
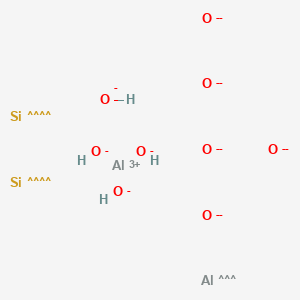

![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)
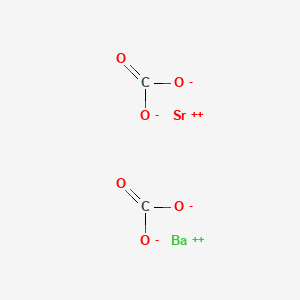
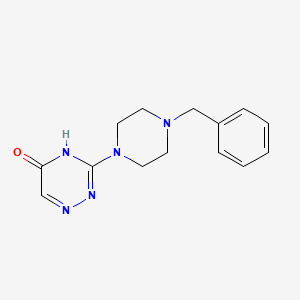
![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)

![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
